Technical Guide: 5-Methyl-4-phenylthiophene-3-carbonyl chloride
Technical Guide: 5-Methyl-4-phenylthiophene-3-carbonyl chloride
[1][2][3]
CAS Number: 1160248-98-5 Formula: C₁₂H₉ClOS Molecular Weight: 236.72 g/mol Primary Application: Pharmaceutical Intermediate / Scaffold Synthesis[1]
Executive Summary & Chemical Identity[5]
5-Methyl-4-phenylthiophene-3-carbonyl chloride (CAS 1160248-98-5) is a specialized heterocyclic building block used primarily in the synthesis of small-molecule therapeutics. As an activated acyl chloride derivative of the thiophene ring, it serves as a critical electrophile for introducing the 5-methyl-4-phenylthiophene-3-yl moiety into drug candidates.
This pharmacophore is particularly valued in medicinal chemistry for its ability to provide lipophilic bulk and pi-stacking interactions within protein binding pockets, commonly observed in kinase inhibitors, GPCR ligands (e.g., GPR40 agonists), and voltage-gated ion channel modulators.
Physicochemical Profile[1][6][7][8][9][10][11][12][13]
| Property | Specification |
| CAS Number | 1160248-98-5 |
| IUPAC Name | 5-Methyl-4-phenylthiophene-3-carbonyl chloride |
| Molecular Formula | C₁₂H₉ClOS |
| Molecular Weight | 236.72 g/mol |
| Physical State | Solid or semi-solid (dependent on purity/temperature) |
| Solubility | Soluble in DCM, THF, Toluene; Reacts with water/alcohols |
| Reactivity | High (Moisture Sensitive / Corrosive) |
| Precursor Acid | 5-Methyl-4-phenylthiophene-3-carboxylic acid (CAS 557792-56-0) |
Synthesis & Manufacturing Pathway
The synthesis of 5-methyl-4-phenylthiophene-3-carbonyl chloride is rarely performed as a single-step isolation due to the hydrolytic instability of the acid chloride. Instead, it is generated in situ or immediately prior to use from its stable carboxylic acid precursor.
The most robust synthetic route utilizes the Gewald Reaction to construct the thiophene core, followed by deamination and functional group manipulation.
Retrosynthetic Analysis (Graphviz)
Figure 1: Step-wise synthetic pathway from raw materials to the target acid chloride.
Detailed Synthetic Logic
-
Gewald Reaction (Core Construction): The synthesis begins with the condensation of phenylacetone with ethyl cyanoacetate and elemental sulfur in the presence of a base (morpholine or diethylamine). This multicomponent reaction efficiently builds the thiophene ring, yielding ethyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate (CAS 4815-37-6).
-
Why this route? It allows for the regioselective placement of the phenyl and methyl groups based on the ketone starting material.
-
-
Deamination: The amino group at position 2 is often unnecessary for the final pharmacophore and can be removed via non-aqueous diazotization (e.g., using tert-butyl nitrite in THF or DMF). This yields the 2-unsubstituted thiophene ester.
-
Hydrolysis: Saponification of the ethyl ester using NaOH or LiOH in aqueous methanol yields the stable solid intermediate: 5-Methyl-4-phenylthiophene-3-carboxylic acid (CAS 557792-56-0).
-
Acyl Chloride Generation (Activation): The acid is converted to the target acid chloride (CAS 1160248-98-5) using thionyl chloride (
) or oxalyl chloride ( ).-
Critical Note: Oxalyl chloride with a catalytic amount of DMF is preferred for high-value synthesis to avoid thermal degradation associated with refluxing thionyl chloride.
-
Experimental Protocol: Generation & Coupling
Objective: Conversion of 5-methyl-4-phenylthiophene-3-carboxylic acid to the acid chloride and subsequent amide coupling (General Procedure).
Reagents
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Precursor: 5-Methyl-4-phenylthiophene-3-carboxylic acid (1.0 eq)
-
Reagent: Oxalyl Chloride (1.2 eq)
-
Catalyst: DMF (anhydrous, 2-3 drops)
-
Solvent: Dichloromethane (DCM), anhydrous
Step-by-Step Methodology
-
Setup: In a flame-dried round-bottom flask under an inert atmosphere (
or Ar), suspend the carboxylic acid (CAS 557792-56-0) in anhydrous DCM (0.2 M concentration). -
Activation: Cool the suspension to 0°C. Add oxalyl chloride dropwise via syringe.
-
Catalysis: Add 2 drops of anhydrous DMF. Caution: Gas evolution (
, , ) will be vigorous. -
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. The suspension should clarify as the acid chloride forms.
-
Work-up (Acid Chloride Isolation):
-
Concentrate the solvent in vacuo to remove excess oxalyl chloride and DCM.
-
Checkpoint: The residue is the crude 5-methyl-4-phenylthiophene-3-carbonyl chloride (CAS 1160248-98-5).[1] It should be used immediately for the next step.
-
-
Coupling (Example): Redissolve the crude residue in DCM. Add the target amine (1.0 eq) and a base (e.g., TEA or DIPEA, 2.0 eq) at 0°C. Stir until conversion is complete (monitored by TLC/LCMS).
Reactivity & Applications in Drug Discovery
The 3-carbonyl chloride position on the thiophene ring is a "privileged" attachment point. Unlike the 2-position, which is electronically conjugated to the sulfur atom (making it more susceptible to metabolic oxidation), the 3-position offers a stable vector for extending the molecular scaffold.
Reactivity Network (Graphviz)
Figure 2: Divergent synthesis capabilities of the acid chloride intermediate.
Strategic Utility
-
Lipophilic Pocket Filling: The 4-phenyl and 5-methyl groups create a twisted conformation relative to the thiophene plane. This "propeller-like" shape is ideal for filling hydrophobic pockets in enzymes (e.g., ATP-binding sites of kinases) where flat molecules might not achieve selectivity.
-
Bioisosterism: Thiophene-3-carbonyl derivatives are often used as bioisosteres for benzoyl chlorides to improve metabolic stability or alter solubility profiles.
References
-
ChemicalBook. (n.d.). 5-methyl-4-phenylthiophene-3-carbonyl chloride Product Entry (CAS 1160248-98-5).[2][1] Retrieved from
-
BLD Pharm. (n.d.). 5-Methyl-4-phenylthiophene-3-carboxylic acid (CAS 557792-56-0).[3][4][5][6] Retrieved from
-
Matrix Scientific. (n.d.).[7] Product Catalog: 5-Methyl-4-phenylthiophene-3-carbonyl chloride. Retrieved from
-
Fisher Scientific. (n.d.). Ethyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate (CAS 4815-37-6).[8] Retrieved from
Sources
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- 2. CAS Number List - 1 - Page 182001 - Chemicalbook [amp.chemicalbook.com]
- 3. 37905-03-6,8-Hydroxy-3,7-dimethyl-2,6-octadien-1-yl (2E,6E)-Acetate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 4. 99578-58-2|5-Phenylthiophene-3-carboxylic acid|BLD Pharm [bldpharm.com]
- 5. arctomsci.com [arctomsci.com]
- 6. 557792-56-0|5-Methyl-4-phenylthiophene-3-carboxylic acid|BLD Pharm [bldpharm.com]
- 7. matrixscientific.com [matrixscientific.com]
- 8. CAS RN 4815-37-6 | Fisher Scientific [fishersci.com]
